Hexacyclen hexahydrochloride

Membrane Science Ion Transport Separations Technology

Hexacyclen hexahydrochloride (1,4,7,10,13,16-Hexaazacyclooctadecane hexahydrochloride) is a hexaazamacrocycle, specifically the nitrogen analog of 18-crown-6. It is a white to almost white crystalline powder with a molecular weight of 477.16 g/mol.

Molecular Formula C12H36Cl6N6
Molecular Weight 477.2 g/mol
CAS No. 58105-91-2
Cat. No. B1337987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexacyclen hexahydrochloride
CAS58105-91-2
Molecular FormulaC12H36Cl6N6
Molecular Weight477.2 g/mol
Structural Identifiers
SMILESC1CNCCNCCNCCNCCNCCN1.Cl.Cl.Cl.Cl.Cl.Cl
InChIInChI=1S/C12H30N6.6ClH/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1;;;;;;/h13-18H,1-12H2;6*1H
InChIKeyGYXOJYBVPYIMAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Hexacyclen Hexahydrochloride (CAS 58105-91-2): Macrocyclic Chelator and 18-Crown-6 Analog


Hexacyclen hexahydrochloride (1,4,7,10,13,16-Hexaazacyclooctadecane hexahydrochloride) is a hexaazamacrocycle, specifically the nitrogen analog of 18-crown-6 . It is a white to almost white crystalline powder with a molecular weight of 477.16 g/mol . This compound functions as a potent hexadentate ligand and chelating agent, with its six secondary amine groups serving as excellent electron donors to transition metal cations . It is commonly utilized in coordination chemistry and biochemistry for the selective binding of metal ions and in the development of sensors and ion-selective membranes .

Why Hexacyclen Hexahydrochloride is Not a Generic Substitute for Other Polyamines or Crown Ethers


Unlike simpler linear polyamines or its oxygen-based analog 18-crown-6, hexacyclen hexahydrochloride exhibits a distinct coordination chemistry due to its six nitrogen donor atoms within a pre-organized macrocyclic cavity. The 'hard' nitrogen donors result in a strong preference for transition metal cations over alkali or alkaline earth metals , a selectivity profile that is inverted compared to crown ethers. Furthermore, its protonation state in aqueous solution allows for unique anion binding capabilities (e.g., with Cl⁻) and the formation of stable ditopic ion-pair complexes (e.g., with Cs⁺ and Cl⁻) [1], a property not shared by non-cyclic polyamines or cyclen (a 12-membered N4 analog). Therefore, simple substitution can lead to failed experiments in metal-selective separations, sensor development, or studies requiring specific ionophoric or biological activities.

Quantitative Differentiation of Hexacyclen Hexahydrochloride vs. Closest Analogs


Superior Anion Transport Selectivity in Hexacyclen-Based Membranes Compared to Calixarene-Based Membranes

Hexacyclen-based membranes demonstrate a fundamental shift in selectivity from cation to anion transport when compared to calixarene-based membranes. While calixarene membranes are highly selective for metal ions, hexacyclen membranes exhibit highly selective anion transport [1]. This is quantified by theoretical separation factors, with a value of α(NaCl/YCl₃) = 160 and α(NaCl/Na₂SO₃) = 1420 for hexacyclen-based systems [1].

Membrane Science Ion Transport Separations Technology

Differential In Vitro Antibacterial Activity of Hexacyclen vs. Cyclen Against Xanthomonas Pathogens

In a direct comparison of N-containing compounds against phytopathogenic bacteria, hexacyclen showed distinct antibacterial activity profiles relative to its smaller N4-analog, cyclen. At a concentration of 100 µg/mL, hexacyclen achieved a 50.3% inhibition rate against Xanthomonas axonopodis pv. citri (Xac), whereas cyclen showed a significantly higher 63.87% inhibition. Conversely, against Xanthomonas oryzae pv. oryzae (Xoo), both compounds showed low and similar activity (6.53% for hexacyclen vs 18.29% for cyclen) [1].

Antimicrobial Discovery Agricultural Chemistry Polyamine Research

Potent Antagonism of the Calcium-Sensing Receptor (CaSR) by Hexacyclen with a Defined EC50

Hexacyclen is a functional antagonist of the extracellular calcium-sensing receptor (CaSR), a key regulator of systemic calcium homeostasis. It exhibits a defined half-maximal effective concentration (EC50) of 20 μM for its antagonistic and blocking effects on this receptor . This activity is a direct consequence of its polyazamacrocyclic structure and is not a generic property of all crown ether analogs.

GPCR Pharmacology Calcium Signaling Drug Discovery

Distinct Cytotoxic Profile of Hexacyclen on Cancer vs. Normal Cell Lines with Defined IC50 Values

Hexacyclen exhibits a quantifiable differential cytotoxicity profile. After 48 hours of acute exposure, the IC50 was determined to be 5 μM in human colorectal adenocarcinoma cells (Caco2) compared to 38 μM in normal human embryonic kidney cells (Hek293) [1]. This 7.6-fold difference in potency suggests a preferential toxicity towards the cancer cell line.

Cancer Research Cytotoxicity Assay Chelator Pharmacology

Key Research and Industrial Applications for Hexacyclen Hexahydrochloride


Fabrication of Anion-Selective Membranes for Desalination or Wastewater Treatment

Based on the demonstrated high theoretical separation factors for anions (α(NaCl/Na₂SO₃) = 1420) [1], hexacyclen hexahydrochloride is a prime candidate for developing advanced, anion-selective membranes. Researchers can incorporate this compound into layer-by-layer assembled films to create separation systems where high selectivity for specific anions like sulfate is required, for example, in the selective removal of divalent anions from process water or in niche desalination applications.

Calcium-Sensing Receptor (CaSR) Pharmacology and Drug Discovery

With its defined EC50 of 20 μM for CaSR antagonism [1], hexacyclen hexahydrochloride serves as a valuable, water-soluble tool compound for pharmacological studies. It can be used to probe the structure and function of the CaSR, to validate new CaSR-targeting assays, or as a reference antagonist in screening campaigns aimed at discovering novel modulators of this receptor for diseases like hyperparathyroidism.

Investigating Metal Chelation as an Anticancer Strategy

The 7.6-fold difference in cytotoxicity between cancerous (Caco2 IC50 = 5 μM) and normal (Hek293 IC50 = 38 μM) cells [1] positions hexacyclen hexahydrochloride as a specific lead compound for cancer research. Its mechanism, linked to nitrosative stress and NF-κB pathway downregulation, makes it a valuable probe for studying metal homeostasis disruption as a therapeutic approach in colorectal adenocarcinoma.

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